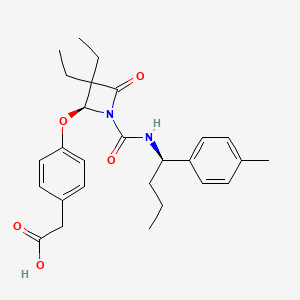

L-680833

Description

Properties

CAS No. |

127063-08-5 |

|---|---|

Molecular Formula |

C27H34N2O5 |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

2-[4-[(2S)-3,3-diethyl-1-[[(1R)-1-(4-methylphenyl)butyl]carbamoyl]-4-oxoazetidin-2-yl]oxyphenyl]acetic acid |

InChI |

InChI=1S/C27H34N2O5/c1-5-8-22(20-13-9-18(4)10-14-20)28-26(33)29-24(32)27(6-2,7-3)25(29)34-21-15-11-19(12-16-21)17-23(30)31/h9-16,22,25H,5-8,17H2,1-4H3,(H,28,33)(H,30,31)/t22-,25+/m1/s1 |

InChI Key |

KGAREWFAONZBOP-RDGATRHJSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=C(C=C1)C)NC(=O)N2[C@H](C(C2=O)(CC)CC)OC3=CC=C(C=C3)CC(=O)O |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C)NC(=O)N2C(C(C2=O)(CC)CC)OC3=CC=C(C=C3)CC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-((1-(((-1-(4-methylphenyl)butyl)amino)carbonyl)-3,3-diethyl-4-oxo-2-azetidinyl)oxy)benzeneacetic acid Benzeneacetic acid, 4-((3,3-diethyl-1-(((1-(4-methylphenyl)butyl)amino)carbonyl)-4-oxo-2-azetidinyl)oxy)-, (S-(R*,S*))- L 680833 L-680,833 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of L-680833 on PTP1B

Notice: Following a comprehensive search for the mechanism of action of a compound designated "L-680833" on Protein Tyrosine Phosphatase 1B (PTP1B), no specific information, quantitative data, or experimental protocols for a compound with this identifier could be retrieved. The scientific literature readily available through the conducted searches does not contain mentions of "this compound" in the context of PTP1B inhibition.

Therefore, this guide will instead provide a detailed overview of the known mechanisms of action for inhibitors of PTP1B, drawing on the broader understanding of this therapeutic target. This will serve as a foundational document for researchers, scientists, and drug development professionals interested in the inhibition of PTP1B. Should data for this compound become available, this guide can be specifically adapted.

Introduction to PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways.[1][2][3][4][5][6] By dephosphorylating the activated insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling.[2][7][8][9] Similarly, it negatively regulates leptin signaling through the dephosphorylation of Janus Kinase 2 (JAK2).[2][3][7] Consequently, inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity.[1][4][7][10] Murine models with targeted deletion of the PTP1B gene have demonstrated increased insulin sensitivity and resistance to diet-induced obesity.[1][4]

General Mechanisms of PTP1B Inhibition

PTP1B inhibitors can be broadly categorized based on their mode of interaction with the enzyme. The primary mechanisms include competitive inhibition at the active site and allosteric inhibition at a distal site.

Active Site Inhibition

The majority of PTP1B inhibitors developed to date target the enzyme's active site.[10] This site contains a highly conserved and positively charged pocket that recognizes the phosphotyrosine (pTyr) substrate. Active site inhibitors are often designed as pTyr mimetics. However, a significant challenge in developing active site-directed inhibitors is achieving selectivity over other protein tyrosine phosphatases, which share a conserved active site architecture, and ensuring cell permeability due to the charged nature of the target site.[10]

Allosteric Inhibition

Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to a reduction in catalytic activity.[10] This approach can offer greater selectivity compared to active site inhibitors, as allosteric sites are generally less conserved among PTPs.[10] An example of an allosteric inhibitor is MSI-1436 (Trodusquemine), which has been shown to be a reversible, allosteric inhibitor of PTP1B.[1]

Indirect Inhibition

Some compounds can inhibit PTP1B through indirect mechanisms. For instance, certain pyridazine analogues have been shown to cause the catalytic oxidation of a reducing agent, which in turn generates hydrogen peroxide.[11] This hydrogen peroxide then oxidizes the catalytic cysteine residue in the active site of PTP1B, leading to its inactivation.[11]

Key Signaling Pathways Involving PTP1B

Insulin Signaling Pathway

PTP1B plays a critical role in down-regulating the insulin signaling cascade. Upon insulin binding, the insulin receptor undergoes autophosphorylation on tyrosine residues, initiating a signaling cascade that ultimately leads to glucose uptake and utilization. PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor and its substrates.

Caption: PTP1B negatively regulates the insulin signaling pathway.

Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose tissue, regulates energy balance by signaling to the hypothalamus. PTP1B also negatively regulates this pathway by dephosphorylating JAK2, a key kinase activated by the leptin receptor.

Caption: PTP1B acts as a negative regulator of the leptin signaling pathway.

Experimental Protocols for Characterizing PTP1B Inhibitors

A variety of experimental techniques are employed to characterize the mechanism of action of PTP1B inhibitors.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters of inhibition, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), and to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Typical Protocol:

-

Recombinant human PTP1B is incubated with varying concentrations of the inhibitor.

-

The enzymatic reaction is initiated by the addition of a substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphotyrosine-containing peptide.

-

The rate of product formation is measured over time, typically by monitoring the change in absorbance or fluorescence.

-

Data are analyzed using enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the kinetic parameters.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-enzyme interaction.

Typical Protocol:

-

A solution of the inhibitor is titrated into a solution containing PTP1B in the sample cell of an ITC instrument.

-

The heat change associated with the binding event is measured after each injection.

-

The resulting data are fit to a binding model to determine the thermodynamic parameters of the interaction.

Mass Spectrometry (MS)

Objective: To identify the site of covalent modification for irreversible inhibitors or to confirm the binding of non-covalent inhibitors.

Typical Protocol:

-

PTP1B is incubated with the inhibitor.

-

The protein is then digested into smaller peptides using a protease (e.g., trypsin).

-

The resulting peptide mixture is analyzed by mass spectrometry to identify any peptides that have been modified by the inhibitor.

Cell-Based Assays

Objective: To assess the effect of the inhibitor on PTP1B activity and downstream signaling pathways in a cellular context.

Typical Protocol:

-

Cultured cells (e.g., hepatocytes, adipocytes) are treated with the PTP1B inhibitor.

-

The cells are then stimulated with insulin or leptin.

-

The phosphorylation status of key signaling proteins (e.g., IR, IRS-1, Akt, JAK2, STAT3) is assessed by Western blotting using phospho-specific antibodies.

-

Downstream functional effects, such as glucose uptake, can also be measured.

Experimental Workflow for PTP1B Inhibitor Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel PTP1B inhibitor.

Caption: A logical workflow for the preclinical evaluation of PTP1B inhibitors.

Conclusion

While specific data for this compound is not currently available in the public domain, the field of PTP1B inhibition is rich with established principles and methodologies. The development of potent, selective, and orally bioavailable PTP1B inhibitors remains a significant goal for the pharmaceutical industry. Future research will likely focus on the discovery of novel allosteric inhibitors and compounds with unique mechanisms of action to overcome the challenges associated with traditional active site-directed inhibitors. A thorough understanding of the principles and experimental approaches outlined in this guide is essential for any researcher or drug developer working in this promising therapeutic area.

References

- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of protein tyrosine phosphatase 1B increases insulin-dependent signaling in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PTP1B mediates the inhibitory effect of MFGE8 on insulin signaling through the β5 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of pyridazine analogues on protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Potent, Orally Active Monocyclic Beta-Lactam Inhibitor of Human Polymorphonuclear Leukocyte Elastase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potent, orally active monocyclic beta-lactam inhibitors of human polymorphonuclear leukocyte (PMN) elastase. This document consolidates key biochemical data, detailed experimental protocols, and relevant signaling pathways to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Human polymorphonuclear leukocyte elastase (HLE), also known as neutrophil elastase, is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, neutrophils release HLE, which plays a crucial role in the degradation of extracellular matrix proteins, including elastin. While essential for host defense, unregulated HLE activity is implicated in the pathogenesis of various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[1] This has led to the development of HLE inhibitors as potential therapeutic agents.

Monocyclic β-lactams have emerged as a promising class of HLE inhibitors. These compounds exhibit high potency, selectivity, and, in some cases, oral bioavailability. This guide focuses on key examples from this class, providing detailed information on their biochemical properties and the methodologies used for their evaluation.

Core Compounds and Biochemical Data

Several monocyclic beta-lactam inhibitors of HLE have been developed and characterized. This section summarizes the quantitative data for some of the most well-studied compounds, including L-680,833 and ONO-5046 (Sivelestat).

Table 1: In Vitro Inhibition of Human Leukocyte Elastase by Monocyclic β-Lactam Inhibitors

| Compound | IC50 (nM) | Ki (nM) | k_inact/K_i (M⁻¹s⁻¹) | Notes |

| L-680,833 | 60[2][3] | - | 622,000[2][3] | Time-dependent inhibitor. IC50 determined against fMet-Leu-Phe stimulated PMNs.[2][3] |

| ONO-5046 (Sivelestat) | 44[4][5] | 200[4][5] | - | Competitive inhibitor.[4] |

| 3,3-diethylazetidine-2,4-dione thiazole derivative (Compound 3e) | 35.02 | - | - | Mixed mechanism of action.[6] |

| 3,3-diethylazetidine-2,4-dione thiazole derivative (Compound 3c) | 38.25 | - | - | Mixed mechanism of action.[6] |

| 3,3-diethylazetidine-2,4-dione thiazole derivative (Compound 3h) | 44.59 | - | - | Mixed mechanism of action.[6] |

Table 2: In Vivo Efficacy of Selected Monocyclic β-Lactam HLE Inhibitors

| Compound | Animal Model | Route of Administration | Dose | Outcome |

| L-680,833 | Hamster Lung Hemorrhage | Oral | - | Inhibition of tissue damage.[2][3] |

| ONO-5046 (Sivelestat) | Hamster Lung Hemorrhage | Intratracheal | ID50 = 82 µg/kg | Suppression of lung hemorrhage.[4] |

| ONO-5046 (Sivelestat) | Guinea Pig Skin Capillary Permeability | Intravenous | ID50 = 9.6 mg/kg | Inhibition of increased permeability.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of monocyclic beta-lactam HLE inhibitors.

In Vitro Elastase Inhibition Assay (Chromogenic/Fluorogenic)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against HLE using a synthetic chromogenic or fluorogenic substrate.

Materials:

-

Human Polymorphonuclear Leukocyte Elastase (HLE)

-

Assay Buffer (e.g., 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl)[7][8]

-

Chromogenic or Fluorogenic Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide or MeOSuc-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)[6][9]

-

Test Compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the HLE in the assay buffer. The final concentration in the assay will depend on the substrate used and should be determined empirically to give a linear rate of substrate hydrolysis over the measurement period.

-

Prepare serial dilutions of the test compound in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the HLE solution.

-

Pre-incubate the enzyme with the test compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).[7]

-

Initiate the reaction by adding the chromogenic or fluorogenic substrate to each well.

-

Immediately measure the change in absorbance (for chromogenic substrates, typically at 405-410 nm) or fluorescence (for fluorogenic substrates, with appropriate excitation and emission wavelengths, e.g., Ex/Em = 400/505 nm) over time using a microplate reader.[8]

-

Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of the test compound.

-

Plot the percentage of HLE inhibition versus the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Determination of Kinetic Constants (k_inact and K_i) for Time-Dependent Inhibitors

This protocol outlines a method to determine the kinetic parameters of irreversible or slow-binding inhibitors.

Materials:

-

Same as for the in vitro inhibition assay.

Procedure:

-

Perform a series of experiments similar to the IC50 determination, but measure the complete progress curves (product formation over an extended period) at various inhibitor concentrations.

-

For each inhibitor concentration, fit the progress curve data to a first-order decay equation to obtain the observed rate constant of inactivation (k_obs). The equation is typically of the form: Product = (v_i / k_obs) * (1 - exp(-k_obs * t)), where v_i is the initial rate and t is time.[10]

-

Plot the calculated k_obs values against the corresponding inhibitor concentrations.[10]

-

Fit the resulting data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i * (1 + [S]/K_m) + [I]), where [I] is the inhibitor concentration, [S] is the substrate concentration, and K_m is the Michaelis constant for the substrate. For a simplified approach where [S] << K_m, the equation becomes k_obs = k_inact * [I] / (K_i + [I]).[10]

-

The second-order rate constant, k_inact/K_i, can be determined from the initial slope of the plot of k_obs versus [I].[11]

Hamster Model of HNE-Induced Lung Hemorrhage

This in vivo protocol is used to assess the efficacy of HLE inhibitors in a relevant disease model.

Materials:

-

Human Neutrophil Elastase (HNE)

-

Test Compound

-

Anesthetic (e.g., ketamine/xylazine)

-

Intratracheal instillation device

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

Spectrophotometer

Procedure:

-

Anesthetize the hamsters according to approved animal care and use protocols.

-

Administer the test compound via the desired route (e.g., oral gavage for assessing oral bioavailability or intratracheal instillation).[4]

-

After a specified pre-treatment time, intratracheally instill a solution of HNE (e.g., 300-360 µg in saline) to induce lung hemorrhage.[13] Control animals receive saline only.

-

At a predetermined time point after HNE instillation (e.g., 1-4 hours), euthanize the animals.

-

Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.

-

Centrifuge the BAL fluid to pellet the cells.

-

Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 412 nm) to quantify the extent of hemorrhage.[7]

-

Calculate the percentage inhibition of hemorrhage in the compound-treated group compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

Human Polymorphonuclear Leukocyte Elastase Signaling Pathway

HLE can trigger intracellular signaling cascades that contribute to inflammatory responses. The diagram below illustrates a known pathway in airway epithelial cells leading to the upregulation of MUC1, a mucin involved in the inflammatory response.[14][15]

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the general workflow for evaluating the in vivo efficacy of an HLE inhibitor in the hamster lung hemorrhage model.

Structure-Activity Relationships and Synthesis

The inhibitory potency of monocyclic β-lactams against HLE is significantly influenced by the substituents on the azetidinone ring. For 2-azetidinone derivatives, substitutions at the C-3, C-4, and N-1 positions affect their activity and selectivity.[16] For instance, in a series of 4-alkylidene-β-lactams, C-4 unsaturation was found to be a key determinant of biological activity.[16]

The synthesis of 3,3-diethyl-2-azetidinones, a common scaffold for potent HLE inhibitors, can be achieved through various synthetic routes. One approach involves the reaction of malonic acid chlorides with appropriate amines to form the 4-oxo-β-lactam ring.[17] This allows for the introduction of diverse substituents on the nitrogen atom, facilitating the exploration of structure-activity relationships.

Conclusion

Monocyclic β-lactams represent a clinically and mechanistically important class of human leukocyte elastase inhibitors. This technical guide has provided a consolidated resource of their quantitative biochemical data, detailed experimental protocols for their evaluation, and an overview of the relevant signaling pathways. The information presented herein is intended to support further research and development of novel and improved HLE inhibitors for the treatment of a range of inflammatory diseases.

References

- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical, biochemical, pharmacokinetic, and biological properties of L-680,833: a potent, orally active monocyclic beta-lactam inhibitor of human polymorphonuclear leukocyte elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical, biochemical, pharmacokinetic, and biological properties of L-680,833: a potent, orally active monocyclic beta-lactam inhibitor of human polymorphonuclear leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. atsjournals.org [atsjournals.org]

- 8. Design of a chromogenic substrate for elastase based on split GFP system—Proof of concept for colour switch sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 12. Defenses of the hamster lung against human neutrophil and porcine pancreatic elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Probing the Molecular Landscape: A Technical Guide to Inhibitor Binding on Protein Tyrosine Phosphatase 1B

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the binding of L-680833 to Protein Tyrosine Phosphatase 1B (PTP1B) did not yield any specific quantitative binding data (such as Kd, Ki, or IC50 values) or a co-crystal structure. Therefore, this guide will focus on the well-characterized binding sites of other potent and selective inhibitors of PTP1B to provide a comprehensive and technically valuable resource for understanding the principles of PTP1B inhibition.

Introduction: PTP1B, a Key Regulator in Cellular Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating a multitude of cellular processes.[1] It acts as a key negative regulator of the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and the Janus kinase 2 (JAK2), respectively.[2][3] Consequently, PTP1B has emerged as a significant therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as in oncology.[1][4][5][6] The development of potent and selective PTP1B inhibitors is a major focus of drug discovery efforts.[5][7][8][9]

This technical guide provides an in-depth overview of the binding sites for inhibitors on PTP1B, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Quantitative Analysis of PTP1B Inhibitor Binding

The potency of PTP1B inhibitors is determined through various biochemical assays that measure their ability to block the enzymatic activity of PTP1B. The most common metrics are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of quantitative data for several well-characterized PTP1B inhibitors.

| Inhibitor | Type of Inhibition | IC50 | Ki | Assay Substrate | Reference |

| Compound 2 | Bidentate | 22 µM | - | pNPP | [10] |

| Compound 3 | Allosteric | 8 µM | - | pNPP | [10] |

| Chlorogenic Acid (CHA) | Competitive | - | 1.44 ± 0.08 mM | pNPP | [11] |

| Cichoric Acid (CGA) | Non-competitive | - | 8.2 ± 0.4 mM | pNPP | [11] |

| Na3VO4 (Sodium Orthovanadate) | Competitive | 19.3 ± 1.1 µM | - | pNPP | [12] |

| Canophyllol | Non-competitive | < 100 µM | - | Not Specified | [13] |

| E/Z vermelhotin | Competitive | < 100 µM | - | Not Specified | [13] |

| 3,4-dimethoxy-2,5-phenanthrenediol | Mixed-type | < 100 µM | - | Not Specified | [13] |

Note: pNPP (p-nitrophenyl phosphate) is a commonly used chromogenic substrate in PTP1B enzymatic assays.

Structural Insights into PTP1B Inhibitor Binding Sites

The crystal structure of PTP1B has been extensively studied, revealing key binding sites that can be targeted for inhibitor design.[10][14][15][16][17][18] These can be broadly categorized into the active site and allosteric sites.

The Active Site (Orthosteric Inhibition)

The active site of PTP1B is located in a shallow cleft and is characterized by a highly conserved P-loop motif (residues 214-221) containing the catalytic Cys215 residue.[18] Inhibitors that bind to the active site are typically competitive inhibitors, mimicking the phosphotyrosine substrate.

Key residues involved in the binding of active site inhibitors include:

-

P-loop residues (Cys215, Ser216, Ala217, Gly218, Ile219, Gly220, Arg221): Form hydrogen bonds with the phosphate or phosphate-mimicking group of the inhibitor.

-

Tyr46, Arg47, Asp48 (Site C): Form a secondary, non-catalytic phosphate-binding site that can be exploited for bidentate inhibitors to enhance potency and selectivity.[14]

-

WPD loop (Trp179, Pro180, Asp181): This flexible loop closes over the active site upon substrate or inhibitor binding. Asp181 acts as a general acid in the catalytic mechanism.

Allosteric Binding Sites

Allosteric inhibitors bind to sites distinct from the active site, inducing conformational changes that lead to a decrease in catalytic activity.[10] This approach can offer greater selectivity as allosteric sites are generally less conserved among PTPs.

A well-characterized allosteric site on PTP1B is located approximately 20 Å from the active site and involves helices α3, α6, and α7.[10] Key residues in this allosteric pocket include:

-

Helix α3: Asn193, Glu200

-

Helix α6: Glu276

-

Helix α7: Trp291

Binding of an allosteric inhibitor to this site can disrupt the catalytically competent conformation of the enzyme.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of inhibitors to PTP1B.

PTP1B Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the inhibitory activity of a compound using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[12][20]

Materials:

-

Human recombinant PTP1B enzyme

-

Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

Test inhibitor compound

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 10 µL of the test inhibitor solution at various concentrations. For the control, add 10 µL of the solvent.

-

Add 80 µL of Assay Buffer containing a pre-determined concentration of PTP1B enzyme to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of pNPP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Site-Directed Mutagenesis of PTP1B

This protocol outlines the general steps for creating specific point mutations in the PTP1B gene to investigate the role of individual amino acid residues in inhibitor binding.

Materials:

-

Plasmid DNA containing the PTP1B gene

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: Set up a PCR reaction containing the PTP1B plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR cycling parameters will depend on the polymerase and plasmid size. A typical program includes an initial denaturation, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step.

-

DpnI Digestion: Following PCR, add DpnI restriction enzyme to the amplification product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

-

Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

X-ray Crystallography of PTP1B-Inhibitor Complex

This protocol provides a general workflow for determining the three-dimensional structure of PTP1B in complex with an inhibitor.

Materials:

-

Purified PTP1B protein

-

Inhibitor compound

-

Crystallization buffer screens

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Protein-Inhibitor Complex Formation: Incubate the purified PTP1B protein with a molar excess of the inhibitor to ensure complex formation.

-

Crystallization Screening: Set up crystallization trials by mixing the protein-inhibitor complex with a variety of crystallization buffer conditions using vapor diffusion methods (sitting or hanging drop). Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

-

Crystal Optimization: If initial screening yields small or poorly formed crystals, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.

-

Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during X-ray data collection. Flash-cool the crystals in liquid nitrogen.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and determine the crystal structure using molecular replacement with a known PTP1B structure as a search model. Build the inhibitor into the electron density map and refine the structure to obtain a high-resolution model of the PTP1B-inhibitor complex.

Visualizing PTP1B Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway regulated by PTP1B and a typical workflow for the characterization of PTP1B inhibitors.

Caption: PTP1B negatively regulates the insulin signaling pathway.

Caption: Workflow for PTP1B inhibitor characterization.

Conclusion

Understanding the molecular interactions between inhibitors and PTP1B is paramount for the rational design of novel therapeutics. This guide has provided a comprehensive overview of the key binding sites on PTP1B, supported by quantitative data for representative inhibitors and detailed experimental protocols. While specific information on this compound remains elusive in the context of PTP1B, the principles and methodologies outlined herein offer a robust framework for the continued exploration and development of potent and selective PTP1B inhibitors for a range of human diseases.

References

- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 2. Protein Tyrosine Phosphatase 1B Inhibitors: A Novel Therapeutic Strategy for the Management of type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tyrosine Phosphatase-1B inhibitors discovered [drugdiscoveryonline.com]

- 5. Protein tyrosine phosphatase 1B inhibitors for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of protein tyrosine phosphatase 1B (PTP1B) inhibitors through De Novo Evoluton, synthesis, biological evaluation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of PTP1B complexed with a potent and selective bidentate inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crystal structure of a complex between protein tyrosine phosphatase 1B and the insulin receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

- 18. Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of action of pyridazine analogues on protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

L-680833: A Technical Overview of a β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-680833 is a molecule identified as a β-lactamase inhibitor. β-lactamases are a major family of enzymes that confer bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the characteristic four-membered β-lactam ring. Inhibitors of these enzymes are crucial for restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. This technical guide provides an in-depth overview of the enzyme kinetics and inhibition mechanisms relevant to β-lactamase inhibitors, with a focus on the type of data and experimental protocols that would be necessary to fully characterize a compound like this compound.

Due to the limited publicly available quantitative kinetic data specifically for this compound, this document will focus on the general principles and methodologies for studying such inhibitors. The provided information is based on established knowledge of β-lactamase enzyme kinetics and inhibition.

Enzyme Kinetics of β-Lactamase Inhibition

The interaction between a β-lactamase enzyme (E) and a substrate (S), a β-lactam antibiotic, can be described by the Michaelis-Menten kinetics. The key parameters are:

-

K_m (Michaelis-Menten constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's affinity for the enzyme.

-

k_cat (catalytic constant or turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

-

k_cat/K_m: This ratio is a measure of the enzyme's catalytic efficiency.

β-lactamase inhibitors (I) can be classified based on their mechanism of action, which influences the kinetic parameters. A crucial parameter for an inhibitor is the inhibition constant (K_i) , which quantifies the inhibitor's binding affinity to the enzyme. A lower K_i value indicates a more potent inhibitor.

Data Presentation: Hypothetical Kinetic Data for a β-Lactamase Inhibitor

The following tables illustrate how quantitative data for a β-lactamase inhibitor like this compound would be presented. These are representative tables and do not contain actual experimental data for this compound.

Table 1: Hypothetical Michaelis-Menten Kinetics of a β-Lactamase with a Common Substrate

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| TEM-1 β-Lactamase | Nitrocefin | 50 | 1000 | 2.0 x 10⁷ |

| AmpC β-Lactamase | Cephalothin | 25 | 500 | 2.0 x 10⁷ |

Table 2: Hypothetical Inhibition Constants (K_i) for this compound against Different β-Lactamases

| β-Lactamase Class | Enzyme | Inhibition Type | K_i (nM) |

| Class A | TEM-1 | Covalent, Irreversible | 50 |

| Class C | AmpC | Competitive, Reversible | 150 |

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying enzyme kinetic and inhibition data. Below are generalized protocols for key experiments.

Determination of Michaelis-Menten Parameters (K_m and k_cat)

This protocol outlines the steps to determine the kinetic parameters of a β-lactamase with a chromogenic substrate like nitrocefin, which changes color upon hydrolysis.

Materials:

-

Purified β-lactamase enzyme (e.g., TEM-1)

-

Chromogenic substrate (e.g., Nitrocefin)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the β-lactamase enzyme in the assay buffer.

-

Prepare a series of dilutions of the nitrocefin substrate in the assay buffer.

-

In a cuvette or microplate well, add the assay buffer and the enzyme solution.

-

Initiate the reaction by adding a specific concentration of the nitrocefin substrate.

-

Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Repeat steps 3-6 for each substrate concentration.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine K_m and V_max.

-

Calculate k_cat using the equation: k_cat = V_max / [E]_total, where [E]_total is the total enzyme concentration.

Determination of the Inhibition Constant (K_i)

This protocol describes how to determine the K_i of an inhibitor. The method varies depending on the type of inhibition. For a competitive inhibitor:

Materials:

-

Purified β-lactamase enzyme

-

Chromogenic substrate (e.g., Nitrocefin)

-

Inhibitor (e.g., this compound)

-

Assay buffer

-

Spectrophotometer or microplate reader

Procedure:

-

Perform the Michaelis-Menten kinetics experiment as described above in the absence of the inhibitor to determine the K_m of the substrate.

-

Perform a series of kinetic assays with a fixed concentration of the substrate and varying concentrations of the inhibitor.

-

For each inhibitor concentration, determine the initial reaction velocity (V₀).

-

Plot the initial velocity (V₀) against the inhibitor concentration ([I]).

-

Alternatively, perform Michaelis-Menten experiments at several different fixed inhibitor concentrations.

-

Analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk plot, Dixon plot, or non-linear regression) to determine the apparent K_m (K_m_app) in the presence of the inhibitor.

-

For competitive inhibition, calculate K_i using the equation: K_m_app = K_m * (1 + [I]/K_i).

Mandatory Visualization

Signaling Pathway: General Mechanism of β-Lactamase Action and Inhibition

The following diagram illustrates the general enzymatic reaction of a serine β-lactamase and its inhibition by a mechanism-based inhibitor.

Caption: General reaction pathways for β-lactamase catalysis and inhibition.

Experimental Workflow: Determination of Enzyme Kinetic Parameters

The following diagram outlines the workflow for determining the kinetic parameters of a β-lactamase inhibitor.

Caption: Workflow for determining β-lactamase kinetic and inhibition constants.

Conclusion

Structural Analysis of Inhibitors Bound to Protein Tyrosine Phosphatase 1B (PTP1B): A Technical Guide

Disclaimer: As of late 2025, a public domain crystal structure of the compound L-680,833 in complex with Protein Tyrosine Phosphatase 1B (PTP1B) is not available. Similarly, specific quantitative binding data and detailed experimental protocols for the interaction between L-680,833 and PTP1B are not found in publicly accessible scientific literature. This guide provides a comprehensive overview of the structural analysis of PTP1B with other inhibitors, general experimental protocols for inhibitor characterization, and the role of PTP1B in key signaling pathways, which can serve as a framework for research on inhibitors like L-680,833.

Introduction to PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that removes phosphate groups from tyrosine residues on various proteins. This action makes it a critical negative regulator in several vital signaling pathways, including those for insulin and leptin. Overactivity of PTP1B is linked to insulin resistance, type 2 diabetes, obesity, and certain cancers. Consequently, the development of potent and selective PTP1B inhibitors is a significant focus in drug discovery.

Structural Overview of PTP1B

The three-dimensional structure of PTP1B has been extensively studied, with numerous crystal structures available in the Protein Data Bank (PDB). These structures, typically of the catalytic domain (residues 1-321), reveal a well-defined active site located in a shallow cleft on the protein surface.

Key Features of the PTP1B Active Site:

-

P-loop (Phosphate-binding loop): A highly conserved motif (residues 214-221) that contains the catalytic cysteine (Cys215). This loop is crucial for binding the phosphate group of the substrate.

-

WPD loop: A flexible loop (residues 179-187) containing the conserved tryptophan, proline, and aspartate residues. The conformation of this loop is critical for catalysis. In the "open" conformation, the active site is accessible to substrates. Upon substrate binding, the loop closes over the active site, positioning the catalytic residues correctly for the dephosphorylation reaction.

-

Q-loop (residues 260-265): Contributes to the structural integrity of the active site.

-

R-loop (residues 45-50): Involved in substrate recognition.

The binding of inhibitors to the active site often involves interactions with these key structural elements, mimicking the binding of the natural phosphotyrosine substrate.

PTP1B in Cellular Signaling Pathways

PTP1B plays a pivotal role in downregulating key signaling cascades. Understanding these pathways is essential for appreciating the therapeutic potential of PTP1B inhibition.

Insulin Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). This dephosphorylation attenuates the signaling cascade that leads to glucose uptake and metabolism. Inhibition of PTP1B is therefore expected to enhance insulin sensitivity.

The Enigmatic Role of L-680833 in Insulin Signaling: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed no direct evidence linking the compound L-680833 to the insulin signaling pathway. This document summarizes the current, publicly available information on this compound and provides a general overview of the insulin signaling pathway. The absence of data on the effects of this compound on insulin signaling pathways prevents the creation of a detailed technical guide on this specific topic as requested.

Introduction to this compound

This compound is primarily identified in scientific literature as a potent, orally active, monocyclic β-lactam inhibitor of human polymorphonuclear leukocyte (PMN) elastase. Its main area of investigation has been in the context of inflammatory diseases where elastase activity is implicated in tissue damage.

Current Understanding of this compound's Mechanism of Action:

-

Primary Target: Human PMN elastase.

-

Classification: Monocyclic β-lactam inhibitor.

At present, there are no peer-reviewed studies, clinical trials, or other data to suggest that this compound has any direct or indirect effects on the molecular components of the insulin signaling cascade.

Overview of the Canonical Insulin Signaling Pathway

To provide a framework for potential future research, should a link between this compound and metabolic regulation be discovered, a summary of the insulin signaling pathway is presented below. Insulin plays a central role in regulating glucose homeostasis, and its signaling cascade is a critical area of study in metabolic diseases such as diabetes.

The binding of insulin to its receptor initiates a cascade of intracellular signaling events, primarily through two main branches: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.

The PI3K/Akt Pathway

The PI3K/Akt pathway is crucial for most of the metabolic actions of insulin.

-

Insulin Receptor Activation: Insulin binds to the α-subunits of the insulin receptor (IR), leading to a conformational change and autophosphorylation of tyrosine residues on the β-subunits.

-

IRS Protein Recruitment: The activated IR phosphorylates insulin receptor substrate (IRS) proteins.

-

PI3K Activation: Phosphorylated IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K, which in turn activates the p110 catalytic subunit.

-

PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Activation: PIP3 recruits and activates phosphoinositide-dependent kinase 1 (PDK1), which then phosphorylates and activates Akt (also known as protein kinase B).

-

Downstream Effects: Activated Akt mediates several of insulin's metabolic effects, including:

-

GLUT4 Translocation: Promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane in muscle and adipose tissue, facilitating glucose uptake.

-

Glycogen Synthesis: Phosphorylates and inactivates glycogen synthase kinase 3 (GSK-3), leading to the activation of glycogen synthase and promotion of glycogen storage.

-

Inhibition of Gluconeogenesis: Phosphorylates and inhibits transcription factors of the FoxO family, reducing the expression of genes involved in hepatic glucose production.

-

The Ras/MAPK Pathway

This pathway is primarily involved in the regulation of gene expression and cell growth.

-

Grb2/Sos Recruitment: The phosphorylated IRS can also recruit the growth factor receptor-bound protein 2 (Grb2), which in turn binds to the Son of sevenless (Sos) protein.

-

Ras Activation: Sos is a guanine nucleotide exchange factor that activates Ras by promoting the exchange of GDP for GTP.

-

MAPK Cascade: Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and ERK (MAPK), which ultimately leads to the phosphorylation of transcription factors and regulation of gene expression related to cell growth and differentiation.

Potential for Future Research

While there is currently no evidence to support a role for this compound in insulin signaling, the complexity of cellular signaling pathways allows for the possibility of unforeseen interactions. Future research could explore:

-

Broad-spectrum kinase profiling: To determine if this compound inhibits or activates any kinases involved in the insulin signaling pathway.

-

Metabolic screening: In vitro and in vivo studies to assess if this compound has any effect on glucose uptake, glycogen synthesis, or gluconeogenesis.

-

Phenotypic screening: Observing the effects of this compound on cell models of insulin resistance or in animal models of metabolic disease.

Conclusion

The request for an in-depth technical guide on the effects of this compound on insulin signaling pathways cannot be fulfilled due to a lack of available scientific data. This compound is characterized as a β-lactamase inhibitor with no established connection to metabolic regulation. The provided overview of the insulin signaling pathway serves as a foundational reference for the scientific community. Should future research uncover a link between this compound and insulin action, a detailed analysis of its effects would be warranted.

Visualizing the Insulin Signaling Pathway

The following diagrams illustrate the canonical insulin signaling pathways.

Caption: The PI3K/Akt branch of the insulin signaling pathway.

Caption: The Ras/MAPK branch of the insulin signaling pathway.

a negative regulator of insulin action, by dephosphorylating specific residues of phosphotyrosine (pTyr) of the activated insulin receptor (IR) and, thus, interrupting the signalling pathways mediated by the hormone

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The insulin signaling cascade is a tightly regulated process critical for maintaining glucose homeostasis. Negative regulation of this pathway is equally important as its activation, preventing excessive or prolonged signaling. A primary mechanism for signal attenuation is the dephosphorylation of the activated insulin receptor (IR) and its substrates by protein tyrosine phosphatases (PTPs). This guide provides an in-depth technical overview of the key PTPs involved in this process, namely Protein Tyrosine Phosphatase 1B (PTP1B), T-cell Protein Tyrosine Phosphatase (TCPTP), Leukocyte Common Antigen-Related (LAR) phosphatase, and SH2 domain-containing phosphatase 2 (SHP2). We present quantitative data on their effects, detailed experimental protocols for their study, and visual representations of the signaling pathways and experimental workflows. This document is intended to be a valuable resource for researchers in metabolism, signal transduction, and drug discovery targeting insulin resistance and type 2 diabetes.

Introduction to Insulin Receptor Dephosphorylation

Upon insulin binding, the insulin receptor (IR) undergoes a conformational change, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation is a critical event that activates the receptor's tyrosine kinase activity, initiating downstream signaling cascades through the phosphorylation of insulin receptor substrates (IRS) and other adaptor proteins.

To ensure proper signal termination and to maintain cellular responsiveness to insulin, the phosphorylation state of the IR is dynamically regulated by the opposing action of protein tyrosine phosphatases (PTPs). These enzymes catalyze the hydrolysis of phosphate groups from phosphotyrosine (pTyr) residues on the IR and its substrates, thereby attenuating or terminating the insulin signal. Dysregulation of PTP activity has been implicated in the pathogenesis of insulin resistance and type 2 diabetes, making these enzymes attractive targets for therapeutic intervention. This guide focuses on the primary PTPs that directly or indirectly dephosphorylate the insulin receptor and its immediate downstream signaling molecules.

Key Negative Regulators of Insulin Receptor Signaling

Several PTPs have been identified as key negative regulators of insulin signaling. The most extensively studied are PTP1B, TCPTP, LAR, and SHP2.

-

Protein Tyrosine Phosphatase 1B (PTP1B): A non-transmembrane PTP localized to the endoplasmic reticulum, PTP1B is considered a major negative regulator of insulin signaling. It directly dephosphorylates the activated insulin receptor.[1][2][3]

-

T-cell Protein Tyrosine Phosphatase (TCPTP): Another non-transmembrane PTP, TCPTP exists in two splice variants, one of which is also localized to the endoplasmic reticulum. It shares significant sequence homology with PTP1B and has been shown to dephosphorylate the insulin receptor.[4][5]

-

Leukocyte Common Antigen-Related (LAR) Phosphatase: LAR is a receptor-like transmembrane PTP that has been implicated in the dephosphorylation of the insulin receptor.[6][7]

-

SH2 domain-containing phosphatase 2 (SHP2): This cytoplasmic PTP is recruited to phosphorylated IRS proteins and is thought to negatively regulate insulin signaling primarily by dephosphorylating IRS-1, thereby modulating the downstream PI3K/Akt pathway.[8][9][10][11]

Quantitative Data on the Effects of Negative Regulators

The following tables summarize the quantitative effects of PTP1B, TCPTP, LAR, and SHP2 on insulin signaling, as reported in the literature.

Table 1: Effect of PTP1B on Insulin Signaling

| Experimental System | Measured Parameter | Quantitative Effect | Reference |

| PTP1B knockout mice (liver and muscle) | Insulin-induced IRβ and IRS-1 phosphorylation | Enhanced by approximately 1.75- to 2.5-fold | [1] |

| 3T3-L1 adipocytes overexpressing PTP1B | Insulin-stimulated glucose uptake | Reduced | [12] |

| PTP1B-null MEFs | Insulin-induced IRβ pTyr | Significantly enhanced | [1] |

| PTP1B-null MEFs | Insulin-induced ERK1/2 signaling | Elevated | [1] |

Table 2: Effect of TCPTP on Insulin Signaling

| Experimental System | Measured Parameter | Quantitative Effect | Reference |

| TCPTP-/- murine embryo fibroblasts | Insulin-induced IR β-subunit tyrosine phosphorylation | Enhanced | [4][5] |

| TCPTP-/- murine embryo fibroblasts | Insulin-induced PKB/Akt activation | Enhanced | [4] |

| PTP1B-/- MEFs with TCPTP suppression | Insulin-induced Akt activation | Prolonged | [1] |

| PTP1B-/- MEFs with TCPTP suppression | Insulin-induced IRβ Y1162/Y1163 phosphorylation | Prolonged | [1] |

Table 3: Effect of LAR on Insulin Signaling

| Experimental System | Measured Parameter | Quantitative Effect | Reference |

| McA-RH7777 hepatoma cells with LAR antisense | IR dephosphorylation half-life (t1/2) | Prolonged by 2.6-fold (87±11 sec vs. 34±6 sec in control) | [6] |

| McA-RH7777 hepatoma cells with LAR antisense | Insulin-dependent PI 3-kinase activity | 350% increase | [13] |

| McA-RH7777 hepatoma cells with LAR antisense | Hormone-dependent IR autophosphorylation | Increased by approximately 150% | [13] |

| McA-RH7777 hepatoma cells overexpressing LAR | Insulin-stimulated IR autophosphorylation | 40% reduction | [7] |

| McA-RH7777 hepatoma cells overexpressing LAR | Insulin-stimulated IRS-1 tyrosine phosphorylation | Decreased to 57% of control | [7] |

Table 4: Effect of SHP2 on Insulin Signaling

| Experimental System | Measured Parameter | Quantitative Effect | Reference |

| Insulin-resistant HCC cells with SHP2 knockdown | p-IRS-2/IRS-2 ratio | Increased | [8][9] |

| Diabetic rats treated with SHP2 inhibitor | p-IRS-2/IRS-2 ratio in liver | Increased | [8][9] |

| Liver-specific SHP2 knockout mice | Insulin-stimulated IRS tyrosine phosphorylation | Increased | [10] |

| Liver-specific SHP2 knockout mice | Insulin-stimulated PI3K binding to IRS | Increased | [10] |

Signaling Pathways and Experimental Workflows

Canonical Insulin Signaling Pathway

Caption: Canonical Insulin Signaling Pathway.

Negative Regulation of the Insulin Receptor by PTPs

Caption: Negative Regulation of the Insulin Receptor.

Experimental Workflow for Investigating PTP Effects on IR Phosphorylation

Caption: Experimental Workflow for IR Phosphorylation.

Detailed Experimental Protocols

Insulin Receptor Immunoprecipitation from Cultured Cells

This protocol describes the immunoprecipitation of the insulin receptor from cultured cells, such as HepG2 or CHO-IR cells, for subsequent analysis of its phosphorylation state.

Materials:

-

Cultured cells expressing the insulin receptor

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)

-

Anti-insulin receptor β-subunit antibody

-

Protein A/G agarose beads

-

Microcentrifuge tubes

-

Rotating shaker at 4°C

-

SDS-PAGE sample buffer

Procedure:

-

Grow cells to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to insulin stimulation.

-

Stimulate cells with insulin (e.g., 100 nM) for the desired time (e.g., 5-10 minutes) at 37°C.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with the anti-insulin receptor antibody (2-4 µg) for 2-4 hours or overnight at 4°C on a rotating shaker.

-

Add Protein A/G agarose beads (e.g., 20-30 µL of a 50% slurry) to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotating shaker.

-

Pellet the beads by centrifugation at low speed (e.g., 1,000 x g) for 1 minute at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the beads three times with ice-cold lysis buffer.

-

After the final wash, aspirate all the supernatant and resuspend the beads in SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes to elute the immunoprecipitated proteins.

-

Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and western blotting.

In Vitro Phosphatase Assay for the Insulin Receptor

This protocol outlines a method to assess the dephosphorylation of the insulin receptor by a purified PTP in vitro.

Materials:

-

Immunoprecipitated and autophosphorylated insulin receptor (from Protocol 5.1, but with an in vitro kinase reaction using [γ-³²P]ATP or unlabeled ATP)

-

Purified active PTP (e.g., PTP1B)

-

Phosphatase assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Reaction termination solution (e.g., SDS-PAGE sample buffer or trichloroacetic acid)

-

Scintillation counter (for ³²P-based assays) or western blotting reagents (for non-radioactive assays)

Procedure:

-

Perform immunoprecipitation of the insulin receptor as described in Protocol 5.1.

-

After the final wash, resuspend the beads in a kinase buffer and incubate with ATP (and [γ-³²P]ATP if using a radioactive assay) to allow for autophosphorylation.

-

Wash the beads to remove excess ATP.

-

Resuspend the beads with the phosphorylated insulin receptor in the phosphatase assay buffer.

-

Initiate the dephosphorylation reaction by adding the purified PTP.

-

Incubate the reaction at 30°C for various time points.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling, or by adding a protein precipitating agent like trichloroacetic acid.

-

Analyze the results:

-

Radioactive assay: Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the remaining radioactivity in the insulin receptor band.

-

Non-radioactive assay: Analyze the samples by western blotting using an anti-phosphotyrosine antibody as described in Protocol 5.3.

-

Phosphotyrosine Western Blotting of the Insulin Receptor

This protocol details the detection of tyrosine phosphorylated insulin receptor by western blotting.

Materials:

-

Immunoprecipitated insulin receptor samples (from Protocol 5.1)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

-

Primary antibody: anti-phosphotyrosine antibody (e.g., 4G10)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phosphotyrosine primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

To control for loading, the membrane can be stripped and re-probed with an antibody against the total insulin receptor β-subunit.

Substrate-Trapping for Identifying PTP Substrates

This technique uses catalytically inactive PTP mutants to form stable complexes with their substrates, allowing for their identification.

Materials:

-

Expression vector containing a "substrate-trapping" mutant of a PTP (e.g., with a Cys to Ser or Asp to Ala mutation in the catalytic site), often with an affinity tag (e.g., GST or FLAG).[14]

-

Cell line for transfection.

-

Transfection reagent.

-

Cell lysis buffer with phosphatase inhibitors.

-

Affinity beads (e.g., glutathione-sepharose for GST-tagged proteins or anti-FLAG agarose for FLAG-tagged proteins).

-

Western blotting reagents.

Procedure:

-

Transfect the cells with the expression vector for the substrate-trapping PTP mutant.

-

Allow for protein expression (typically 24-48 hours).

-

Stimulate the cells as required to induce tyrosine phosphorylation of the putative substrates (e.g., with insulin).

-

Lyse the cells in a buffer containing phosphatase inhibitors.

-

Clarify the cell lysate by centrifugation.

-

Incubate the lysate with the appropriate affinity beads to pull down the tagged substrate-trapping mutant and its bound substrates.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by SDS-PAGE and western blotting with an anti-phosphotyrosine antibody to identify trapped substrates.

-

The identity of the trapped substrates can be further confirmed by mass spectrometry or by immunoblotting with specific antibodies against candidate proteins.

Conclusion

The dephosphorylation of the insulin receptor and its substrates is a critical mechanism for the negative regulation of insulin signaling. PTP1B, TCPTP, LAR, and SHP2 play key roles in this process, and their dysregulation is associated with insulin resistance. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate regulation of insulin action. A deeper understanding of these negative regulatory mechanisms will be instrumental in the development of novel therapeutic strategies for the treatment of metabolic diseases.

References

- 1. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein tyrosine phosphatase 1B interacts with the activated insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Insulin Receptor Signaling by the Protein Tyrosine Phosphatase TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The protein tyrosine phosphatase LAR has a major impact on insulin receptor dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of insulin receptor activation by overexpression of the protein-tyrosine phosphatase LAR in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SHP2 knockdown ameliorates liver insulin resistance by activating IRS-2 phosphorylation through the AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of insulin sensitivity by serine/threonine phosphorylation of insulin receptor substrate proteins IRS1 and IRS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of IRS-1/SHP2 interaction and AKT phosphorylation in animal models of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein-tyrosine phosphatase 1B associates with insulin receptor and negatively regulates insulin signaling without receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insulin receptor signaling is augmented by antisense inhibition of the protein tyrosine phosphatase LAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of “substrate-trapping” mutants to identify physiological substrates of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

a negative regulator of both insulin and leptin signaling via dephosphorylating the activated insulin receptor (IR) and/or insulin receptor substrates and is generally regarded as a promising therapeutic target for metabolic disorders, including diabetes and obesity

Protein Tyrosine Phosphatase 1B (PTP1B): A Core Regulator in Metabolic Signaling and a Prime Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, positioning it as a highly promising therapeutic target for addressing metabolic disorders, including type 2 diabetes and obesity.[1][2][3] PTP1B functions by dephosphorylating activated insulin receptors (IR) and insulin receptor substrates (IRS), thereby attenuating insulin signaling.[3][4][5] Furthermore, it plays a crucial role in the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2) and Signal Transducer and activator of Transcription 3 (STAT3).[6][7][8] This dual regulatory role underscores its significance in the intricate network of metabolic control.

Expression of PTP1B is elevated in the muscle and adipose tissue of insulin-resistant individuals and rodents, suggesting its involvement in the pathogenesis of diabetes and obesity.[9] Studies involving whole-body and tissue-specific PTP1B knockout mice have provided compelling evidence for its role in regulating body weight and glucose homeostasis.[10][11][12] These animal models exhibit increased insulin sensitivity, resistance to high-fat diet-induced obesity, and enhanced energy expenditure.[10][12] The validation of PTP1B as a therapeutic target has spurred significant efforts in the development of potent and selective inhibitors.[13]

This technical guide provides a comprehensive overview of PTP1B, focusing on its role in insulin and leptin signaling, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its investigation.

PTP1B-Mediated Signaling Pathways

PTP1B is localized to the cytosolic face of the endoplasmic reticulum, where it can interact with and dephosphorylate internalized receptor tyrosine kinases.[14]

Negative Regulation of Insulin Signaling

The insulin signaling cascade is initiated by the binding of insulin to its receptor, leading to autophosphorylation of tyrosine residues on the receptor's β-subunit. This activation allows for the subsequent phosphorylation of insulin receptor substrates (IRS-1 and IRS-2), which act as docking sites for downstream signaling molecules, ultimately leading to glucose uptake and other metabolic effects.[4]

PTP1B directly counteracts this process by dephosphorylating key phosphotyrosine residues on the activated insulin receptor, including those in the activation loop (pTyr1162 and pTyr1163), as well as on IRS-1.[5][15][16] This dephosphorylation terminates the insulin signal, leading to a state of insulin resistance when PTP1B is overactive.[4]

Negative Regulation of Leptin Signaling

Leptin, a hormone primarily produced by adipocytes, signals through its receptor to regulate energy balance and body weight. Upon leptin binding, the leptin receptor recruits and activates JAK2, which then phosphorylates tyrosine residues on the receptor. These phosphorylated sites serve as docking points for STAT3, which, upon phosphorylation by JAK2, dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in satiety and energy expenditure.[7]

PTP1B negatively regulates this pathway by dephosphorylating JAK2, which in turn prevents the phosphorylation and activation of STAT3.[6][7][8] Increased PTP1B activity in the hypothalamus is a key mechanism underlying leptin resistance and the development of obesity.[17][18]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies investigating the role of PTP1B and the effects of its inhibition.

Table 1: Phenotypic Outcomes in PTP1B Knockout (KO) Mouse Models

| Model | Diet | Key Metabolic Outcomes | Reference |

| Whole-body PTP1B KO | High-Fat | Resistant to weight gain and obesity; enhanced insulin sensitivity; increased basal metabolic rate and total energy expenditure. | [10][12] |

| Brain-specific PTP1B KO | High-Fat | Recapitulates decreased body weight and adiposity of whole-body KO; increased energy expenditure and leptin sensitivity. | [10][11] |

| Liver-specific PTP1B KO | High-Fat | Improved glucose homeostasis and lipid profiles independent of body weight changes; increased hepatic insulin signaling. | [11] |

| Muscle-specific PTP1B KO | High-Fat | Increased systemic insulin sensitivity without altering adiposity; 40% higher glucose uptake into skeletal muscle. | [19] |

| Pancreas-specific PTP1B KO | High-Fat | Promoted earlier impairment of glucose tolerance and attenuated glucose-stimulated insulin secretion. | [20] |

Table 2: Clinical Trial Data for PTP1B Inhibitors

| Inhibitor (Mechanism) | Study Population | Duration | Key Outcomes vs. Placebo | Reference |

| IONIS-PTP-1BRx (Antisense Oligonucleotide) | Overweight patients with Type 2 Diabetes | 36 weeks | HbA1c: -0.69% reduction. Body Weight: -2.6 kg reduction at 27 weeks. Leptin: -4.4 ng/mL reduction. Adiponectin: +0.99 µg/mL increase. | [21][22] |

| Trodusquemine (Allosteric Inhibitor) | Overweight/obese patients with Type 2 Diabetes | Phase 1/2 | Showed improvements in HbA1c, adiponectin, and insulin sensitivity. | [13][23] |

| JTT-551 (Mixed-type Inhibitor) | Pre-clinical (mice) | Chronic | Anti-obesity effects, improved leptin resistance and lipid disorders. | [24] |

Table 3: In Vitro Inhibitory Activity of PTP1B Inhibitors

| Compound | IC₅₀ | Reference |

| Ertiprotafib | 1.6–29 µM | [25] |

| Trodusquemine (MSI-1436) | 1 µM | [25] |

| JTT-551 | 0.22 µM | [25] |

| IONIS 113715 | < 10 nM | [25] |

| Sodium Orthovanadate (Standard Inhibitor) | 19.3 ± 1.1 µM (full length PTP1B) 54.5 ± 1.1 µM (truncated PTP1B) | [26] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of PTP1B.

PTP1B Enzymatic Activity Assay (Colorimetric)

This protocol is adapted for measuring PTP1B activity using the chromogenic substrate p-nitrophenyl phosphate (pNPP), which produces a yellow product (p-nitrophenol) upon dephosphorylation, measurable at 405 nm.[9][27]

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer (e.g., 10 mM HEPES, pH 7.4)

-

p-Nitrophenyl phosphate (pNPP) substrate

-

PTP1B inhibitor (e.g., Sodium Orthovanadate) or test compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation: Thaw all reagents and keep the PTP1B enzyme on ice. Prepare a 1X Assay Buffer.

-

Inhibitor/Sample Preparation: Prepare serial dilutions of the test inhibitor in 1X Assay Buffer at 10 times the desired final concentration.

-

Reaction Setup: a. To each well of a 96-well plate, add 35 µL of 1X Assay Buffer. b. Add 10 µL of the 10X inhibitor stocks to the appropriate "Test Sample" wells. Add 10 µL of 1X Assay Buffer to "Control" and "Blank" wells. c. Add 5 µL of a diluted PTP1B enzyme solution to each well except for the "Blank" wells. d. Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate Reaction: a. Prepare a 2X pNPP substrate solution in 1X Assay Buffer. b. Initiate the enzymatic reaction by adding 50 µL of the 2X pNPP solution to all wells. The final reaction volume is 100 µL.

-

Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may be optimized based on enzyme activity.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the "Blank" from all other wells. Calculate the percentage of inhibition relative to the "Control" (untreated enzyme) wells. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Western Blotting for Phosphorylation Status of PTP1B Substrates

This protocol is used to assess the phosphorylation state of IR, IRS-1, JAK2, or STAT3 in cell lysates following treatment with insulin, leptin, or PTP1B inhibitors.

Materials:

-

Cell culture reagents

-

Stimulants (e.g., insulin, leptin) and inhibitors

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Culture cells to desired confluency. Serum-starve cells for 4-6 hours before stimulation. Treat cells with inhibitors for a specified time, followed by stimulation with insulin or leptin for a short duration (e.g., 5-20 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape cells, collect the lysate, and clarify by centrifugation at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-